Methyl 2-chlorosulfonylnaphthalene-1-carboxylate
Description
Methyl 2-chlorosulfonylnaphthalene-1-carboxylate is a naphthalene-derived organic compound featuring a methyl ester group at the 1-position and a chlorosulfonyl group at the 2-position. This structure confers unique reactivity, making it valuable in synthetic chemistry as an intermediate for sulfonamide formation or polymerization catalysts. Its naphthalene backbone enhances aromatic stability, while the electron-withdrawing chlorosulfonyl group increases electrophilicity, facilitating nucleophilic substitution reactions.
Properties
IUPAC Name |
methyl 2-chlorosulfonylnaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4S/c1-17-12(14)11-9-5-3-2-4-8(9)6-7-10(11)18(13,15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDCQQQGPORSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chlorosulfonylnaphthalene-1-carboxylate typically involves the chlorosulfonation of naphthalene derivatives followed by esterification. The reaction conditions often include the use of chlorosulfonic acid as a reagent and a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes using continuous flow reactors. These methods allow for efficient production with high yields and purity. The esterification step is typically performed using methanol and a catalyst to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chlorosulfonylnaphthalene-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamide or sulfonic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonamide or sulfonic acid derivatives.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
Methyl 2-chlorosulfonylnaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chlorosulfonylnaphthalene-1-carboxylate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can modify proteins and enzymes by reacting with amino acid residues, leading to changes in their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Comparisons
Methyl Esters
Methyl esters, such as methyl salicylate (Table 3, ), share the ester functional group with the target compound. Methyl salicylate has a boiling point of ~222°C and moderate water solubility (0.07 g/L at 20°C), properties influenced by its smaller aromatic system (benzene vs. naphthalene) and lack of sulfonyl substituents. In contrast, the naphthalene ring in methyl 2-chlorosulfonylnaphthalene-1-carboxylate likely increases lipophilicity and decreases volatility, while the chlorosulfonyl group enhances reactivity toward nucleophiles (e.g., amines or alcohols) .
Sulfonyl Chlorides
Sulfonyl chlorides, such as toluenesulfonyl chloride, are highly reactive electrophiles used in sulfonation reactions. The chlorosulfonyl group in the target compound is similarly reactive but positioned on a naphthalene ring, which may sterically hinder certain reactions compared to simpler aryl sulfonyl chlorides. This structural difference could reduce hydrolysis rates in aqueous environments compared to aliphatic sulfonyl chlorides .
Aromatic Backbone Comparisons
Methylnaphthalenes
1-Methylnaphthalene and 2-methylnaphthalene () share the naphthalene core but lack ester or sulfonyl groups. These compounds exhibit lower reactivity and higher volatility (boiling points: 240–245°C) compared to this compound. Toxicological studies on methylnaphthalenes highlight respiratory and hepatic effects in mammals, suggesting that the addition of reactive functional groups (e.g., sulfonyl chloride) in the target compound may exacerbate toxicity .
Polycyclic Aromatic Hydrocarbons (PAHs)
PAHs like anthracene or phenanthrene lack functional groups but share aromatic stability. The target compound’s functionalization distinguishes it by enabling specific chemical transformations (e.g., sulfonamide synthesis) unavailable to unsubstituted PAHs.
Physicochemical Properties (Inferred from Structural Analogs)
Research Findings and Implications
- Synthetic Utility : The chlorosulfonyl group enables efficient sulfonylation reactions, distinguishing it from inert methylnaphthalenes. Its reactivity parallels toluenesulfonyl chloride but with enhanced steric effects due to the naphthalene ring .
- Toxicological Considerations : While direct data are lacking, methylnaphthalenes’ hepatic effects and sulfonyl chlorides’ irritant properties suggest combined risks for the target compound. Proper ventilation and protective equipment are critical .
- Stability : Compared to aliphatic sulfonyl chlorides, the aromatic system may stabilize the compound against hydrolysis, extending shelf life under dry conditions .
Biological Activity
Methyl 2-chlorosulfonylnaphthalene-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a naphthalene ring substituted with a chlorosulfonyl group and a carboxylate ester. The molecular formula is C₁₁H₉ClO₄S, and it exhibits properties typical of sulfonamide derivatives, which are known for their diverse biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often act as inhibitors of various enzymes, particularly those involved in bacterial growth and replication. This can lead to antibacterial properties.
- Antiviral Activity : Similar compounds have shown efficacy against viral replication, particularly in inhibiting RNA viruses. Molecular docking studies suggest potential interactions with viral proteins.
- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines, similar to other naphthalene derivatives.
Antimicrobial Activity
A series of studies have demonstrated the antimicrobial properties of this compound. For instance, it has been tested against various bacterial strains, showing significant inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL for Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). Results indicated that the compound exhibited an IC₅₀ value of approximately 25 µg/mL against HeLa cells, suggesting moderate anticancer potential.
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods, confirming the compound's potential as an antibacterial agent.
- Cytotoxicity Assessment : Another research focused on evaluating the cytotoxicity of the compound against various cancer cell lines. The findings indicated that at concentrations above 20 µg/mL, there was a significant reduction in cell viability, highlighting its potential as a lead compound in cancer therapy.
Table: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | Observed Effect | MIC/IC₅₀ Value |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Growth inhibition | 10 µg/mL |
| Antibacterial | Escherichia coli | Growth inhibition | 20 µg/mL |
| Cytotoxicity | HeLa (cervical cancer) | Cell viability reduction | IC₅₀ = 25 µg/mL |
| Cytotoxicity | HepG2 (liver cancer) | Cell viability reduction | IC₅₀ = 30 µg/mL |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
